

The Synthesis and Discovery of 2-Bromo-p-xylene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-p-xylene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-p-xylene** (2-bromo-1,4-dimethylbenzene), a key aromatic building block in organic synthesis. The document details its discovery, physical and spectroscopic properties, and provides a thorough examination of its synthesis via electrophilic aromatic substitution. Detailed experimental protocols for the laboratory-scale synthesis and purification of **2-Bromo-p-xylene** are presented. Furthermore, this guide illustrates the reaction mechanism and experimental workflow through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

2-Bromo-p-xylene, a halogenated derivative of p-xylene, serves as a versatile intermediate in the synthesis of a wide array of more complex organic molecules. Its utility is particularly pronounced in the pharmaceutical and material science sectors, where the bromine substituent allows for a variety of subsequent chemical transformations, including cross-coupling reactions, Grignard reagent formation, and nucleophilic substitutions. This guide aims to be an in-depth resource covering the essential technical aspects of this compound.

Discovery and Historical Context

While the precise first synthesis of **2-Bromo-p-xylene** is not prominently documented as a singular discovery, its preparation falls under the well-established principles of electrophilic aromatic substitution, a cornerstone of organic chemistry developed in the 19th century. The bromination of xylenes, including the para-isomer, was a natural extension of early investigations into the reactivity of aromatic hydrocarbons. Historical chemical literature from the mid-to-late 1800s, such as in *Annalen der Chemie und Pharmacie*, details numerous studies on the halogenation of benzene and its derivatives, laying the groundwork for the synthesis of compounds like **2-Bromo-p-xylene**. Today, its synthesis is a standard procedure in organic chemistry.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **2-Bromo-p-xylene** are crucial for its identification, purification, and handling. A summary of these properties is provided in the tables below.

Physical Properties

Property	Value	Reference(s)
IUPAC Name	2-bromo-1,4-dimethylbenzene	[1]
Synonyms	2-Bromo-p-xylene, 1-Bromo-2,5-dimethylbenzene	[2][3]
CAS Number	553-94-6	[1]
Molecular Formula	C ₈ H ₉ Br	[4]
Molecular Weight	185.06 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	199-201 °C	[5]
Melting Point	9-10 °C	[5]
Density	1.34 g/mL at 25 °C	[5]
Refractive Index (n ²⁰ /D)	1.550	[5]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of **2-Bromo-p-xylene**.

¹H NMR (Proton NMR)

Assignment	Chemical Shift (δ, ppm)
Ar-H	7.33 (s, 1H)
Ar-H	7.04 (d, J=7.8 Hz, 1H)
Ar-H	6.98 (d, J=7.8 Hz, 1H)
-CH ₃	2.35 (s, 3H)
-CH ₃	2.28 (s, 3H)
Note: Spectra can be viewed at SpectraBase. [6]	

¹³C NMR (Carbon NMR)

Assignment	Chemical Shift (δ, ppm)
Ar-C (quaternary)	138.1
Ar-C (quaternary)	135.8
Ar-CH	132.5
Ar-CH	130.8
Ar-CH	128.5
Ar-C-Br	124.7
-CH ₃	22.9
-CH ₃	19.8
Note: Data for related isomers can be found at PubChem and ChemicalBook. [7] [8]	

Synthesis of 2-Bromo-p-xylene

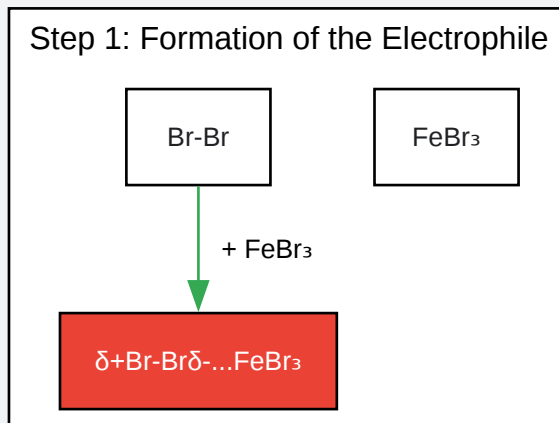
The primary route for the synthesis of **2-Bromo-p-xylene** is the direct bromination of p-xylene. This reaction is a classic example of electrophilic aromatic substitution.

Reaction Mechanism

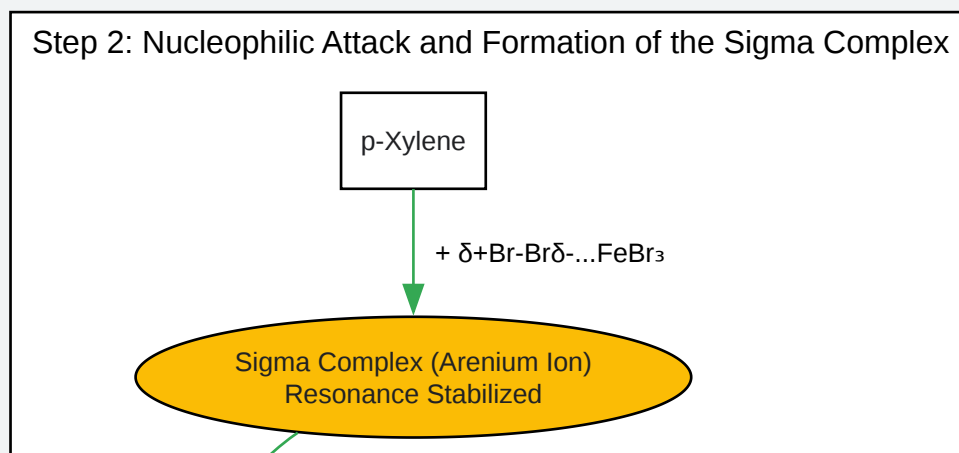
The bromination of p-xylene proceeds via a well-understood electrophilic aromatic substitution mechanism, which is catalyzed by a Lewis acid, typically iron(III) bromide (FeBr_3) or iron powder which is converted to FeBr_3 in situ.

Electrophilic Aromatic Substitution: Bromination of p-Xylene

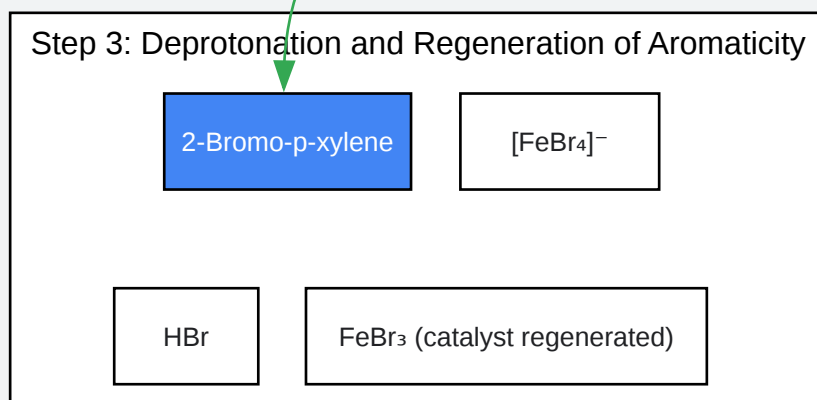
Step 1: Formation of the Electrophile



Step 2: Nucleophilic Attack and Formation of the Sigma Complex



Step 3: Deprotonation and Regeneration of Aromaticity

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Caption: Mechanism of the iron-catalyzed bromination of p-xylene.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established procedures for the bromination of xylenes.

Materials:

- p-Xylene (reagent grade)
- Bromine (reagent grade)
- Iron filings or anhydrous iron(III) chloride (catalyst)
- Dichloromethane (solvent, optional)
- 10% Sodium hydroxide solution
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Deionized water

Equipment:

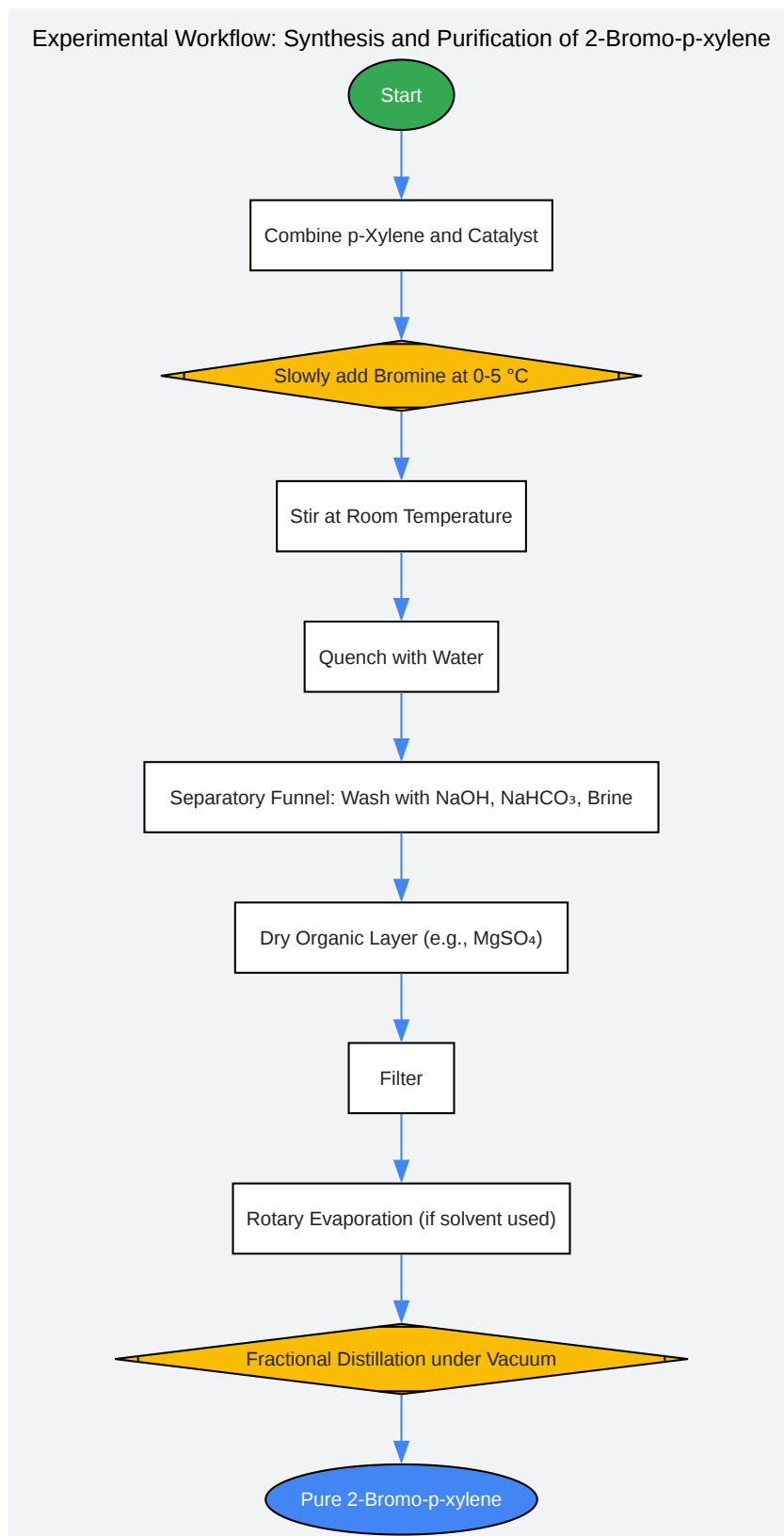
- Three-necked round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser, add p-xylene (e.g., 0.5 mol) and a catalytic amount of iron filings or anhydrous iron(III) chloride (e.g., 0.01 mol). If a solvent is used, add dichloromethane.
- **Bromine Addition:** Cool the flask in an ice bath. Slowly add bromine (e.g., 0.5 mol) from the dropping funnel to the stirred solution over a period of 1-2 hours. Maintain the temperature of the reaction mixture between 0 and 5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and minimize side reactions. Hydrogen bromide gas will be evolved and should be directed to a gas trap.
- **Reaction Completion:** After the addition of bromine is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours, or until the evolution of HBr gas ceases.
- **Work-up:**
 - Carefully quench the reaction by slowly adding water.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with 10% sodium hydroxide solution (to remove HBr and unreacted bromine), saturated sodium bicarbonate solution, and finally with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:**
 - Filter to remove the drying agent.
 - Remove the solvent (if used) using a rotary evaporator.
 - Purify the crude product by fractional distillation under reduced pressure to obtain pure **2-Bromo-p-xylene**.

Experimental Workflow

The following diagram outlines the key stages in the synthesis and purification of **2-Bromo-p-xylene**.



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Caption: A step-by-step workflow for the synthesis and purification of **2-Bromo-p-xylene**.

Applications in Drug Development and Organic Synthesis

2-Bromo-p-xylene is a valuable precursor in the synthesis of pharmaceuticals and other fine chemicals. The presence of the bromine atom provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

- **Cross-Coupling Reactions:** It is frequently used in Suzuki, Stille, Heck, and Sonogashira coupling reactions to introduce the 2,5-dimethylphenyl moiety into larger molecules.
- **Grignard Reagents:** It can be readily converted to the corresponding Grignard reagent, 2,5-dimethylphenylmagnesium bromide, a powerful nucleophile for the formation of new carbon-carbon bonds.
- **Lithiation:** Directed ortho-lithiation can be achieved, followed by quenching with various electrophiles to introduce functional groups at the 3-position of the aromatic ring.

Safety and Handling

2-Bromo-p-xylene is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the synthesis and discovery of **2-Bromo-p-xylene**. The straightforward synthesis via electrophilic bromination of p-xylene, combined with its versatile reactivity, makes it an important intermediate for researchers in organic synthesis and drug development. The provided experimental protocols and diagrams offer a practical resource for the preparation and understanding of this key chemical compound.

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